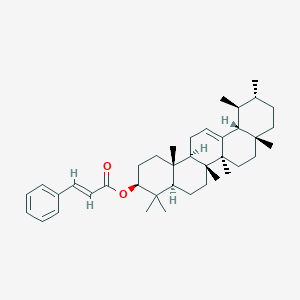

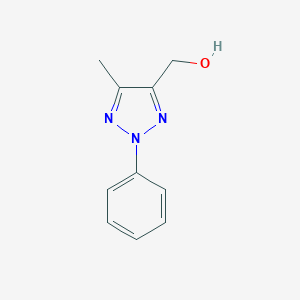

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

Studies have highlighted the crystal structures of various derivatives of this compound, emphasizing their potential in α-glycosidase inhibition activity and showcasing the importance of molecular geometry for their biological activities. For example, the crystal structures of related compounds such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde have been reported to exhibit significant α-glycosidase inhibition activity. The detailed analysis of their crystal structures provides insights into the flatness of molecules like (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol and contrasts with more complex shaped molecules, which may inform the design of new inhibitors (Gonzaga et al., 2016).

Synthesis and Characterization

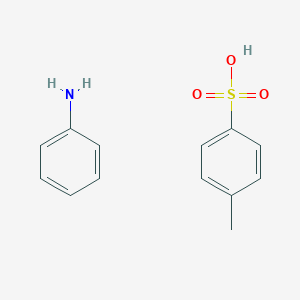

The synthesis and characterization of derivatives of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol have been a focus of several studies, aiming to explore their potential applications in various fields. For instance, the synthesis and crystal structure analysis of compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been discussed, providing a basis for further research into their chemical properties and applications (Cao et al., 2010).

Biological Activity

The biological activities of compounds related to this compound, including antimicrobial and antitumoral effects, have been explored in various studies. The synthesis of novel benzofuran-based 1,2,3-triazoles, for example, demonstrates significant antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics or antifungal agents (Sunitha et al., 2017).

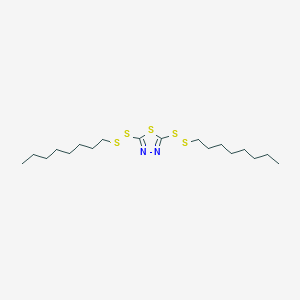

Liquid Crystal Properties

Research into the electrochemistry and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives suggests applications in materials science, particularly in the development of new liquid crystal materials. The study of these compounds' UV–vis absorption and fluorescence spectra, along with their reversible oxidation waves, indicates potential applications in electronic and photonic devices (Zhao et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme involved in purine metabolism and is a target for gout treatment.

Mode of Action

It’s known that triazole derivatives can interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .

Biochemical Pathways

If we consider its potential as a xanthine oxidase inhibitor, it could affect purine metabolism, leading to decreased production of uric acid, a key factor in gout .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

If it acts as a xanthine oxidase inhibitor, it could potentially reduce the production of uric acid, thereby alleviating the symptoms of gout .

Action Environment

It’s known that the compound is stable at room temperature , which could potentially influence its efficacy and stability.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This interaction suggests that the compound may play a role in biochemical reactions related to purine degradation.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase . This means that it can bind to both the enzyme and the enzyme-substrate complex, thereby inhibiting the enzyme’s activity.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its inhibitory activity against xanthine oxidase , it may be involved in pathways related to purine metabolism.

Propiedades

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHJVMFMRIGUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340277 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13322-19-5 | |

| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

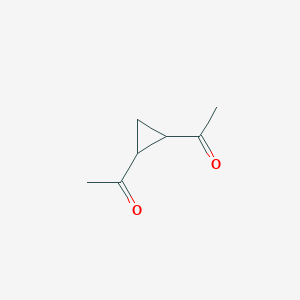

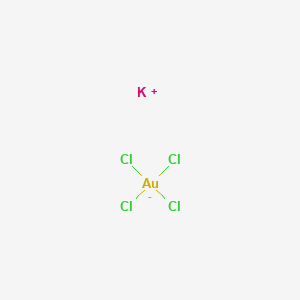

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.